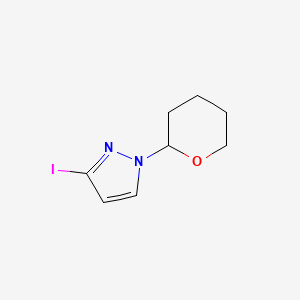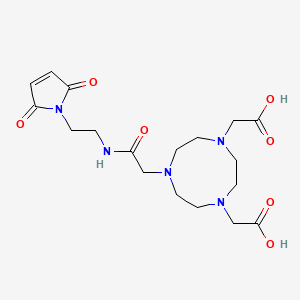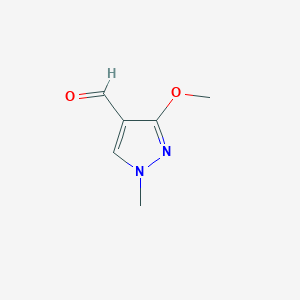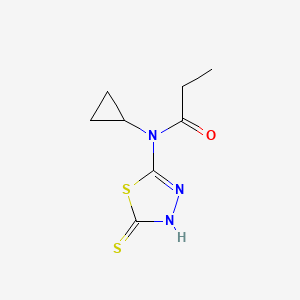
3-Iodo-1-(oxan-2-yl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(oxan-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodo group at the third position and an oxan-2-yl group at the first position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(oxan-2-yl)pyrazole typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by iodination. One common method includes:
Cyclocondensation: Reacting hydrazine with a suitable diketone or aldehyde to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions followed by iodination using efficient and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the iodo group in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(oxan-2-yl)pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential antibacterial, antifungal, and anticancer properties.
Agrochemistry: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Materials Science: It is employed in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can enhance the compound’s binding affinity to these targets, while the pyrazole ring provides a stable framework for interaction. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-1-(oxan-2-yl)pyrazole vs. 3-Bromo-1-(oxan-2-yl)pyrazole: The bromo derivative has similar chemical properties but may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
This compound vs. 3-Chloro-1-(oxan-2-yl)pyrazole: The chloro derivative is less reactive than the iodo compound, making it suitable for different types of chemical reactions.
Uniqueness: this compound is unique due to the presence of the iodo group, which imparts distinct reactivity and biological activity compared to other halogenated derivatives. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
3-iodo-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYURSURJVCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)





![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)

![tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B2804435.png)
![2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2804436.png)
![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl}ethyl)benzamide](/img/structure/B2804438.png)


